molecular formula C8H7N3O2 B071758 3-(Hydroxyamino)quinoxalin-2(1H)-one CAS No. 177944-77-3

3-(Hydroxyamino)quinoxalin-2(1H)-one

Cat. No. B071758
CAS RN: 177944-77-3
M. Wt: 177.16 g/mol
InChI Key: PQOJIECBMCIOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Hydroxyamino)quinoxalin-2(1H)-one” is a derivative of quinoxalin-2(1H)-one . Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .


Synthesis Analysis

The synthesis of quinoxalin-2(1H)-one derivatives has been achieved through various methods. For instance, the Rh(iii)-catalyzed synthesis of spiroquinoxalinone derivatives from 3-arylquinoxalin-2(1H)-ones and alkynes via a C–H functionalization/[3 + 2] annulation sequence has been developed . This method, featuring low catalyst loading, was amenable to Gram scale synthesis and tolerated a variety of functional groups .


Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review focuses on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .

Scientific Research Applications

Photovoltaic Applications

This compound has been used in the design of non-fullerene acceptors for photovoltaic applications . The core unit of these acceptors is a 2,3-quinoxalinedione,1,4-dihydro fused thiophene derivative .

Electrochemical Decarboxylative Alkylation

A protocol has been developed for the electrochemical decarboxylative C3 alkylation of a wide range of quinoxalin-2(1H)-ones under metal- and additive-free conditions . This method is suitable for late-stage functionalization of quinoxalin-2(1H)-ones .

Transition Metal-Free C-3 Functionalization

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry .

Direct Functionalization of Quinoxalin-2(1H)-ones

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties .

Hydroxylation of Amino Acids and Its Derivatives

The compound can be involved in the hydroxylation of amino acids and its derivatives . Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties .

Research Applications of Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes are capable of hydrolyzing peptide bonds and are also referred to as peptidases, proteases, or proteinases . They have significant metabolic and regulatory functions and are necessary precursors for the synthesis of various important molecules .

properties

IUPAC Name

3-(hydroxyamino)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOJIECBMCIOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxyamino)quinoxalin-2(1H)-one

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